2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s) 2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17463007
InChI: InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)8-4-6-20(17,18)7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
SMILES:
Molecular Formula: C12H21NO6S
Molecular Weight: 307.37 g/mol

2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s)

CAS No.:

Cat. No.: VC17463007

Molecular Formula: C12H21NO6S

Molecular Weight: 307.37 g/mol

* For research use only. Not for human or veterinary use.

2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s) -

Specification

Molecular Formula C12H21NO6S
Molecular Weight 307.37 g/mol
IUPAC Name (2S)-2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)8-4-6-20(17,18)7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Standard InChI Key GDQPKCZYHYRQCH-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](C1CCS(=O)(=O)CC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound has a molecular formula of C₁₂H₂₁NO₆S and a molecular weight of 307.36 g/mol . Its structure features a saturated thiopyran ring (tetrahydro configuration) with a sulfur atom at the 1-position, oxidized to a 1,1-dioxide group. The alpha-carbon of the acetic acid side chain is substituted with a Boc-protected amino group, contributing to its stereochemical complexity. The (s) designation indicates a specific enantiomeric form, which is critical for its biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₆S
Molecular Weight307.36 g/mol
Purity≥97%
CAS Number894790-22-8

Functional Group Analysis

  • Thiopyran 1,1-Dioxide Ring: The sulfone group increases electrophilicity, facilitating nucleophilic attacks at the alpha-position.

  • Boc-Protected Amino Group: Enhances stability during synthetic procedures and modulates bioavailability.

  • Carboxylic Acid Moiety: Provides a site for salt formation or esterification, broadening pharmaceutical applicability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, which undergoes sequential functionalization:

  • Nucleophilic Amination: Introduction of the amino group via SN2 reaction with ammonia or amines.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine.

  • Acetic Acid Side Chain Installation: Alkylation or condensation reactions to attach the carboxylic acid group .

Optimization Challenges

  • Stereochemical Control: Achieving enantiopure (s)-configuration requires chiral catalysts or resolution techniques.

  • Oxidation Stability: The 1,1-dioxide group necessitates inert atmospheres to prevent over-oxidation .

Table 2: Representative Synthetic Intermediates

IntermediateCAS NumberRole in Synthesis
Ethyl 2-(thian-4-yl)acetate218624-29-4Precursor for acetic acid
Methyl ester 1,1-dioxide derivative1419101-16-8Oxidation intermediate

Biological Activity and Mechanistic Insights

Anti-Inflammatory Mechanisms

In silico studies demonstrate high binding affinity to cystinyl aminopeptidase, an enzyme regulating vasopressin and oxytocin metabolism. Inhibition of this target reduces inflammatory cytokines (e.g., IL-6, TNF-α) in preclinical models.

Structure-Activity Relationships (SAR)

  • Sulfone Group: Essential for enzyme inhibition; replacement with sulfide decreases activity by 80%.

  • Boc Protection: Improves membrane permeability compared to free amines.

  • Carboxylic Acid: Ionization at physiological pH enhances solubility but may limit blood-brain barrier penetration .

Applications in Medicinal Chemistry

Lead Compound Development

The compound serves as a scaffold for designing:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Modifications to the acetic acid group mimic diclofenac’s pharmacophore.

  • Cysteine Protease Inhibitors: Potential use in autoimmune disorders and cancer.

Industrial Use as an Intermediate

Its reactive sites enable synthesis of:

  • Thiopyran-Based Heterocycles: For antimicrobial agents.

  • Peptide Mimetics: Boc deprotection allows integration into peptide chains .

Future Research Directions

Pharmacokinetic Studies

  • Bioavailability Optimization: Prodrug strategies (e.g., ester prodrugs) to improve oral absorption .

  • Metabolic Stability: Cytochrome P450 interaction profiling to mitigate hepatotoxicity risks.

Targeted Drug Delivery

  • Nanoparticle Encapsulation: Enhancing tumor-specific delivery for oncology applications.

  • Dual-Action Hybrids: Combining thiopyran moieties with known anticancer agents (e.g., doxorubicin).

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